4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a methoxypyridinyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group. Subsequently, the methoxypyridinyl group is introduced through a nucleophilic substitution reaction using 6-methoxypyridine-3-boronic acid and a suitable coupling agent such as palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyridinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, boronic acids, and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(6-chloropyridin-3-yl)benzamide
- 4-(dimethylsulfamoyl)-N-(6-hydroxypyridin-3-yl)benzamide
- 4-(dimethylsulfamoyl)-N-(6-aminopyridin-3-yl)benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide stands out due to its methoxypyridinyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required .
Properties
Molecular Formula |
C15H17N3O4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H17N3O4S/c1-18(2)23(20,21)13-7-4-11(5-8-13)15(19)17-12-6-9-14(22-3)16-10-12/h4-10H,1-3H3,(H,17,19) |
InChI Key |
VVZSVNMCMGIUOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC |
Origin of Product |
United States |
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